Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Description
Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride is a synthetic organic compound characterized by a benzoate ester core substituted with a 2-piperidinylethoxy-methyl group. The hydrochloride salt enhances its solubility and stability for pharmaceutical research applications. Structurally, it combines a methyl benzoate moiety with a piperidine ring, a feature shared with several antispasmodic and receptor-targeting agents .
Properties
IUPAC Name |
methyl 2-(2-piperidin-2-ylethoxymethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-19-16(18)15-8-3-2-6-13(15)12-20-11-9-14-7-4-5-10-17-14;/h2-3,6,8,14,17H,4-5,7,9-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQDNUJFFBAXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219964-44-9 | |
| Record name | Benzoic acid, 2-[[2-(2-piperidinyl)ethoxy]methyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219964-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The ethoxy group is then introduced through an etherification reaction, followed by the formation of the benzoate ester. The final step involves the conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring yields piperidinones, while reduction of the ester group produces alcohols.
Scientific Research Applications
Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoate ester moieties play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Piperidinyl Substitution
Table 1: Key Structural Differences
| Compound Name | Piperidinyl Position | Ester Group | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate HCl | 2 | Methyl | Not explicitly stated | ~299.79 (estimated) |
| Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate HCl | 4 | Methyl | 1112052-86-4 | 299.79 |
| Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate HCl | 2 | Ethyl | Not explicitly stated | 313.82 (estimated) |
| Methyl 4-(piperidin-4-ylmethyl)benzoate HCl | 4 (methyl linkage) | Methyl | 333986-70-2 | 269.78 |
Physicochemical Properties
Table 2: Physicochemical Comparisons
| Property | Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate HCl | Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate HCl | Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate HCl |
|---|---|---|---|
| Molecular Formula | C15H22ClNO3 (estimated) | C15H22ClNO3 | C16H24ClNO3 |
| LogP (estimated) | ~2.5 | ~2.5 | ~3.0 |
| Solubility | High (hydrochloride salt) | High | Moderate |
| Stability | Stable under dry conditions | Similar | Hydrolysis-prone (ethyl ester) |
Biological Activity
Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride, a synthetic compound characterized by its unique structure, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₂₂ClNO₃
- Molecular Weight : 299.79 g/mol
- CAS Number : 1219964-44-9
- Appearance : White to off-white powder
- Solubility : Soluble in various organic solvents
The compound features a piperidine ring linked through an ethoxy chain to a benzoate moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperidine and benzoate components are believed to influence the compound's binding affinity and activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing signaling pathways related to pain and inflammation.
Pharmacological Properties
Initial studies suggest that this compound exhibits significant pharmacological properties:
- Analgesic Effects : Research indicates potential analgesic properties, making it a candidate for pain management therapies.
- Anti-inflammatory Activity : The compound may reduce inflammation, which is relevant in treating various inflammatory conditions.
- Neurological Implications : Its structural similarity to other piperidine derivatives suggests possible interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.
Case Studies and Experimental Data
- In Vitro Studies :
- Binding Affinity Tests :
- Animal Studies :
Comparative Analysis of Related Compounds
| Compound | Molecular Weight | Biological Activity | Key Findings |
|---|---|---|---|
| Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate HCl | 299.79 g/mol | Analgesic, anti-inflammatory | Stimulates insulin secretion |
| Repaglinide | 452.56 g/mol | Hypoglycemic agent | Strong SUR1 binding, insulin secretion |
| Piperidine derivatives | Varies | Neurological effects | Potential treatment for CNS disorders |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Monitoring Method |
|---|---|---|
| Piperidine Formation | Pd/C, H₂, 80°C, 12 hrs | GC-MS |
| Ethoxylation | Ethylene oxide, NaH, THF, 60°C | NMR |
| Ester Coupling | Methyl 2-(chloromethyl)benzoate, DMF, 100°C | HPLC |
Advanced: How can reaction yields be improved for introducing the piperidinyl ethoxy group?
Methodological Answer:
Optimization strategies include:
- Catalyst Selection : Use Pd/C with controlled particle size (e.g., 5% Pd) to enhance hydrogenation efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates during ethoxylation .
- Inert Atmosphere : Conduct coupling reactions under nitrogen to prevent oxidation of intermediates .
- Temperature Gradients : Gradual heating (e.g., 60°C → 100°C) minimizes decomposition of heat-sensitive intermediates .
Basic: What analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) aligned with the molecular formula (C₁₆H₂₂ClNO₃) .
- IR Spectroscopy : Stretching bands at 1720 cm⁻¹ (ester C=O) and 1100 cm⁻¹ (C-O-C) .
Advanced: How to resolve discrepancies in NMR data for the benzoate ester group?
Methodological Answer:
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted methyl benzoate) .
- Deuterated Solvents : Employ DMSO-d₆ or CDCl₃ to eliminate solvent interference in ¹H NMR .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
Basic: What safety protocols are essential during handling?
Methodological Answer:
- PPE : Respirators (N95), nitrile gloves, and safety goggles to prevent inhalation/skin contact .
- Ventilation : Use fume hoods for reactions releasing volatile intermediates (e.g., HCl gas) .
- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: What mechanistic insights explain its biological activity?
Methodological Answer:
- Receptor Binding : The piperidine moiety acts as a hydrogen bond donor, targeting neurotransmitter receptors (e.g., σ receptors) .
- Ester Hydrolysis : In vivo cleavage of the ester group releases bioactive metabolites; monitor via LC-MS in pharmacokinetic studies .
Basic: How to assess compound stability under storage conditions?
Methodological Answer:
- Thermal Analysis : TGA/DSC to determine decomposition temperatures (>200°C suggests room-temperature stability) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
Advanced: How to address low yields in ester coupling reactions?
Methodological Answer:
- Coupling Agents : Use DCC/DMAP or EDC·HCl to activate the carboxylic acid group .
- Stoichiometry : Increase molar equivalents of methyl 2-(chloromethyl)benzoate (1.5–2.0 eq) to drive the reaction .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 12 hrs) while maintaining yields >80% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
